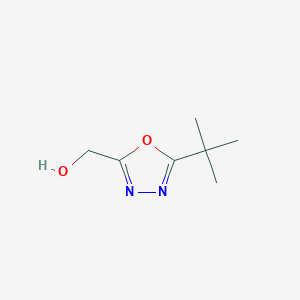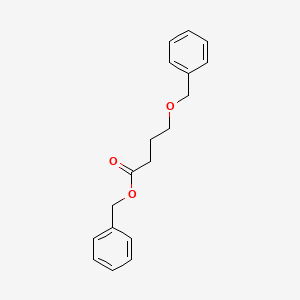
Benzyl 4-(benzyloxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(benzyloxy)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 4-(benzyloxy)butanoate can be synthesized through the esterification of benzyl alcohol with 4-hydroxybutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of benzyl 4-(benzyloxy)butanol.
Substitution: The benzylic position is reactive towards nucleophilic substitution reactions. For example, treatment with halogens in the presence of light or radical initiators can lead to the formation of benzyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogens (e.g., Br₂) in the presence of UV light.
Major Products:
Oxidation: Benzyl 4-(benzyloxy)butanoic acid.
Reduction: Benzyl 4-(benzyloxy)butanol.
Substitution: Benzyl 4-(benzyloxy)butyl halides.
Aplicaciones Científicas De Investigación
Benzyl 4-(benzyloxy)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug that can be metabolized into active pharmaceutical agents.
Industry: Utilized in the manufacture of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(benzyloxy)butanoate involves its hydrolysis to release benzyl alcohol and 4-hydroxybutanoic acid. These metabolites can then participate in various biochemical pathways. Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid, which is involved in the synthesis of coenzyme A. 4-Hydroxybutanoic acid can be converted into succinic acid, entering the citric acid cycle.
Comparación Con Compuestos Similares
Benzyl acetate: Another ester with a similar structure but different functional groups.
Benzyl butanoate: Similar ester but lacks the benzyloxy group.
Benzyl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of an ester group.
Uniqueness: Benzyl 4-(benzyloxy)butanoate is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C18H20O3 |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
benzyl 4-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H20O3/c19-18(21-15-17-10-5-2-6-11-17)12-7-13-20-14-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |
Clave InChI |
PNNLBKXJLQWDBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


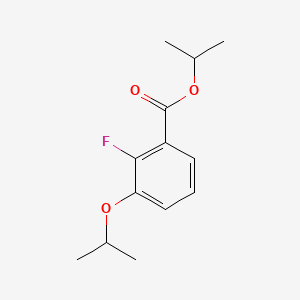
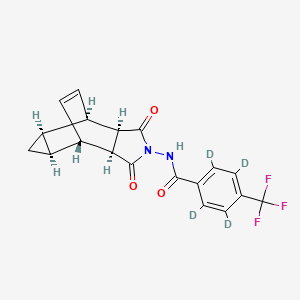
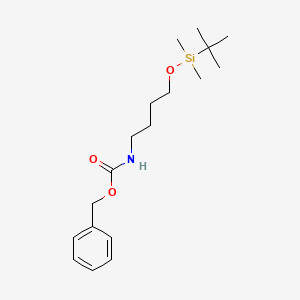
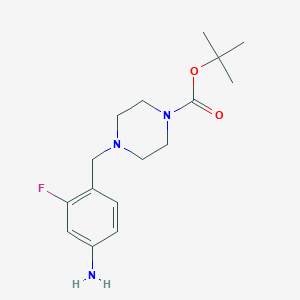



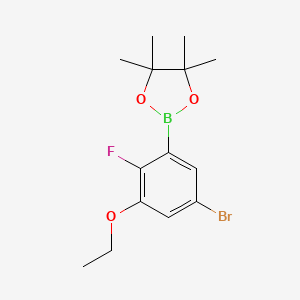

![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)
